molecular formula C26H23N3O5S B11395221 Ethyl 2-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate

Ethyl 2-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate

Cat. No.: B11395221
M. Wt: 489.5 g/mol
InChI Key: MXANNAHSZIOWAW-UHFFFAOYSA-N
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Description

ETHYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiophene ring, a pyridazine ring, and various functional groups that contribute to its unique chemical properties. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the condensation of hydrazine with a diketone.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Thiophene Ring: The thiophene ring is formed through a cyclization reaction involving a suitable precursor.

    Amidation and Esterification: The final steps involve amidation and esterification reactions to introduce the amido and ethyl ester groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

ETHYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and pathways.

    Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: This compound shares the ethoxyphenyl group and has similar biological activities.

    2-((4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one:

Uniqueness

ETHYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a thiophene ring and a pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H23N3O5S

Molecular Weight

489.5 g/mol

IUPAC Name

ethyl 2-[[1-(4-ethoxyphenyl)-4-oxopyridazine-3-carbonyl]amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C26H23N3O5S/c1-3-33-19-12-10-18(11-13-19)29-15-14-21(30)23(28-29)24(31)27-25-22(26(32)34-4-2)20(16-35-25)17-8-6-5-7-9-17/h5-16H,3-4H2,1-2H3,(H,27,31)

InChI Key

MXANNAHSZIOWAW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)OCC

Origin of Product

United States

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